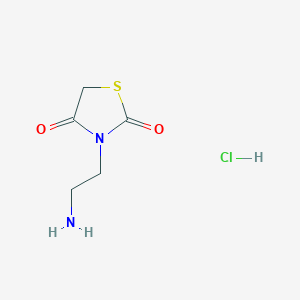

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride” is a hydrochloride salt of a thiazolidinedione with an aminoethyl group at the 3-position. Thiazolidinediones are a class of compounds that contain a five-membered ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. The 2,4-dione indicates the presence of two carbonyl (C=O) groups at the 2nd and 4th positions of the ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 2-aminoethanethiol with a diketone or a similar carbonyl compound to form the thiazolidine ring, followed by the addition of hydrochloric acid to form the hydrochloride salt .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazolidine ring, the two carbonyl groups at the 2nd and 4th positions of the ring, and the 2-aminoethyl group at the 3rd position .Chemical Reactions Analysis

As a thiazolidinedione, this compound might undergo reactions typical of these types of compounds, such as redox reactions, reactions at the carbonyl groups, or reactions involving the nitrogen in the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a hydrochloride salt, it would likely be soluble in water .Scientific Research Applications

Spacer Arm in Conjugation Schemes

The compound serves as a spacer arm in conjugation schemes, enabling the construction, extension, and modification of functional groups on proteins and surfaces. This application is crucial for creating complex biomolecular structures for research purposes .

Reversible Immobilization Applications

It is used for reversible immobilization applications, where the internal disulfide bond can be cleaved with reducing agents. This feature is particularly useful for applications that require temporary binding of enzymes or other proteins to surfaces .

Polymerization Studies

The compound can react with carbodiimide EDC to conjugate to molecules containing amines or carboxylates, leading to polymerization. This application is significant for creating polymers with specific biological functions .

Mechanism of Action

Target of Action

The compound 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride is an extracellular signal-regulated kinase (ERK) docking domain inhibitor . ERK is a key protein in the MAPK/ERK pathway, which plays a crucial role in regulating cell functions such as proliferation, differentiation, and survival .

Mode of Action

This compound inhibits ERK binding rather than ERK activity at the ATP domain . By inhibiting the docking domain of ERK, it prevents the protein from interacting with its downstream targets, thereby disrupting the signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to cellular responses such as growth, differentiation, and survival .

Pharmacokinetics

Similar compounds, such as tryptamine, have been shown to have good bioavailability and are able to cross the blood-brain barrier

Result of Action

The inhibition of ERK binding by this compound disrupts the MAPK/ERK signaling pathway . This can lead to a variety of cellular effects, depending on the specific context and cell type. For example, it may inhibit cell proliferation or survival, potentially making it useful in the treatment of diseases characterized by abnormal cell growth .

Action Environment

The action of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other molecules in the environment, such as other signaling molecules or drugs, can potentially interact with the compound and alter its effects .

Future Directions

properties

IUPAC Name |

3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S.ClH/c6-1-2-7-4(8)3-10-5(7)9;/h1-3,6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSVYLLONFKJSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride | |

CAS RN |

19382-49-1 |

Source

|

| Record name | 2,4-Thiazolidinedione, 3-(2-aminoethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019382491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19382-49-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.